Compound Description: This compound is a benzamide derivative featuring a phenylsulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Relevance: This compound is structurally related to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide as both share the N-(benzothiazol-2-yl)benzamide core structure. [] The key differences lie in the substitutions on the benzothiazole and benzamide rings. While N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide has methyl and methoxy/nitro substitutions, this related compound features an unsubstituted benzothiazole ring and a phenylsulfamoyl substituent on the benzamide ring.
Compound Description: This compound is another benzamide derivative with a benzothiazole substituent. [] It features a (2-chloro-4-nitrophenyl)sulfamoyl group at the meta position of the benzoyl ring. [] Similar to the previous compound, it was synthesized and evaluated for its potential as a human glucokinase activator. []
Compound Description: This compound, a benzamide derivative, possesses a benzylsulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized as part of a study focusing on novel human glucokinase activators. []
Relevance: This compound exhibits structural similarity to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide due to their common N-(benzothiazol-2-yl)benzamide core. [] The differences reside in the substituents on the benzothiazole and benzamide rings. N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide features methyl and methoxy/nitro substitutions, whereas this related compound has an unsubstituted benzothiazole ring and a benzylsulfamoyl group on the benzamide ring. []
Compound Description: This benzamide derivative incorporates a butylsulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized and studied for its potential as a human glucokinase activator. []
Relevance: This compound shares the N-(benzothiazol-2-yl)benzamide core structure with N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide. [] The two compounds diverge in their substituents on the benzothiazole and benzamide rings. While N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide features methyl and methoxy/nitro substitutions, this related compound possesses an unsubstituted benzothiazole ring and a butylsulfamoyl group on the benzamide ring. []
Compound Description: This compound, a benzamide derivative, features a methylsulfamoyl group at the meta position of the benzoyl ring. [] Like the previous compounds, it was synthesized and evaluated as a potential activator of human glucokinase. []
Relevance: This compound and N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide both possess the N-(benzothiazol-2-yl)benzamide core structure. [] Their structural differences lie in the substituents on the benzothiazole and benzamide rings. While N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide has methyl and methoxy/nitro substitutions, this related compound presents an unsubstituted benzothiazole ring and a methylsulfamoyl group on the benzamide ring. []
Compound Description: This compound is a benzamide derivative with a (2-methylphenyl)sulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized and assessed for its potential as a human glucokinase activator. []
Compound Description: This benzamide derivative features a (4-bromophenyl)sulfamoyl group at the meta position of the benzoyl ring. [] Similar to the other compounds, it was synthesized and investigated as a potential human glucokinase activator. []
Compound Description: This benzamide derivative is characterized by a (4-nitrophenyl)sulfamoyl group at the meta position of the benzoyl ring. [] Like the previous compounds, it was synthesized and evaluated for its potential to activate human glucokinase. []
Compound Description: This compound is another benzamide derivative possessing a (4-methylphenyl)sulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized as part of the investigation into novel human glucokinase activators. []
Relevance: This compound and N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide both share the N-(benzothiazol-2-yl)benzamide core structure. [] They differ in the substituents on the benzothiazole and benzamide rings. While N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide features methyl and methoxy/nitro substitutions, this related compound presents an unsubstituted benzothiazole ring and a (4-methylphenyl)sulfamoyl substituent on the benzamide ring. []
Compound Description: This benzamide derivative incorporates a propylsulfamoyl group at the meta position of the benzoyl ring. [] It was synthesized for its potential as a human glucokinase activator. []
Relevance: This compound shares the N-(benzothiazol-2-yl)benzamide core structure with N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide, but displays variations in the substituents on the benzothiazole and benzamide rings. [] N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide features methyl and methoxy/nitro substitutions, whereas this related compound possesses an unsubstituted benzothiazole ring and a propylsulfamoyl group on the benzamide ring. []
Compound Description: This compound is a benzothiazole derivative featuring a unique 4-oxocyclohexane-1-carboxamide substituent. [] It has shown promising anticancer activity by inducing apoptosis via the PI3K/AKT signaling pathway in human glioblastoma and cervix cancer cell lines. []
Relevance: Although PB11 lacks the benzamide moiety, its structural similarity to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide lies in the benzothiazole core. [] Both compounds possess a substituted benzothiazole ring. N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide has methyl substitutions on the benzothiazole ring, while PB11 features a [(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl] substituent. []
Compound Description: Thioflavin T, a benzothiazole dye, is well-known for its ability to bind to amyloid fibrils and exhibit enhanced fluorescence. [] It is commonly used to detect and study amyloid formation, particularly in the context of Alzheimer's disease. []
Relevance: Thioflavin T shares the benzothiazole core with N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide, demonstrating a structural connection. [] Both compounds possess a substituted benzothiazole ring. N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide has methyl substitutions, while Thioflavin T features dimethyl and N,N-dimethylaniline substituents. []
Compound Description: BTA-1, a neutral and hydrophobic benzothiazole dye, is also known to interact with amyloid fibrils, resulting in altered fluorescence properties. [] This characteristic makes it useful for investigating amyloid formation, similar to Thioflavin T. []
Relevance: Although structurally simpler than N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide, BTA-1 is related through the presence of the benzothiazole core. [] Both compounds feature a substituted benzothiazole ring, with BTA-1 possessing a (4'-(methylamino)phenyl) substituent. []
Compound Description: This compound is a complex benzothiazole derivative containing an imidazo[2,1-b][1,3]benzothiazole core. [] It exhibits inhibitory activity against FLT3, a receptor tyrosine kinase involved in hematopoiesis. []
Relevance: This compound is considered structurally related to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide due to the presence of the benzothiazole moiety. [] Both compounds share this structural feature, even though the overall scaffold and substituents differ significantly.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.